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molecular formula C10H14N2O B8414677 2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

2-(1-(Pyridin-2-yl)azetidin-3-yl)ethanol

Cat. No. B8414677
M. Wt: 178.23 g/mol
InChI Key: VXWLGMXNFJHESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115126B2

Procedure details

2-(Azetidin-3-yl)ethanol (4.92 mmol, 0.498 g), 2-fluoropyridine (9.85 mmol, 0.846 ml, 0.956 g), triethylamine (14.77 mmol, 2.053 ml, 1.495 g) and methanol (2.5 ml) were combined and heated to 150° C. in a microwave for 40 minutes. TLC analysis showed some starting material remained and therefore the solution was heated for a further 40 minutes. The resulting solution was dissolved in DCM (c. 20 ml) and washed with water. Solvent was removed under reduced pressure to yield a crude product. This was then purified by flash chromatography (10 g silica column, DCM to 3% MeOH in DCM gradient). Appropriate fractions were combined and solvent removed under reduced pressure to give final product. 1H NMR (CDCl3) δ: 8.17 (d, 1H), 7.42 (t, 1H), 6.57 (t, 1H), 6.26 (d, 1H), 4.16 (t, 2H), 3.70 (m, 4H), 2.88 (m, 1H), 1.95 (q, 2H).
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
0.846 mL
Type
reactant
Reaction Step Two
Quantity
2.053 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C(N(CC)CC)C.CO>C(Cl)Cl>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[N:1]1[CH2:4][CH:3]([CH2:5][CH2:6][OH:7])[CH2:2]1

Inputs

Step One
Name
Quantity
0.498 g
Type
reactant
Smiles
N1CC(C1)CCO
Step Two
Name
Quantity
0.846 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
2.053 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for a further 40 minutes
Duration
40 min
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a crude product
CUSTOM
Type
CUSTOM
Details
This was then purified by flash chromatography (10 g silica column, DCM to 3% MeOH in DCM gradient)
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CC(C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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